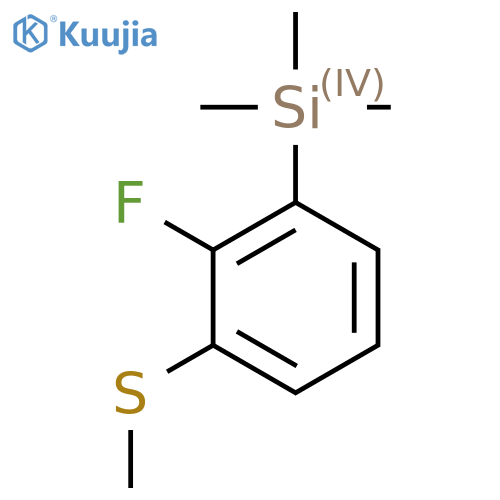Cas no 2901109-34-8 ((2-Fluoro-3-(methylthio)phenyl)trimethylsilane)

(2-Fluoro-3-(methylthio)phenyl)trimethylsilane 化学的及び物理的性質
名前と識別子
-
- (2-Fluoro-3-(methylthio)phenyl)trimethylsilane
- MFCD34782949
- 2901109-34-8
-
- インチ: 1S/C10H15FSSi/c1-12-8-6-5-7-9(10(8)11)13(2,3)4/h5-7H,1-4H3
- InChIKey: WUEUNGLJLWBOCP-UHFFFAOYSA-N
- ほほえんだ: S(C)C1=CC=CC(=C1F)[Si](C)(C)C
計算された属性
- せいみつぶんしりょう: 214.06477635g/mol
- どういたいしつりょう: 214.06477635g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.3Ų
(2-Fluoro-3-(methylthio)phenyl)trimethylsilane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB602670-250mg |
(2-Fluoro-3-(methylthio)phenyl)trimethylsilane; . |
2901109-34-8 | 250mg |
€355.80 | 2024-07-19 | ||
| abcr | AB602670-5g |
(2-Fluoro-3-(methylthio)phenyl)trimethylsilane; . |
2901109-34-8 | 5g |
€2218.40 | 2024-07-19 | ||
| abcr | AB602670-1g |
(2-Fluoro-3-(methylthio)phenyl)trimethylsilane; . |
2901109-34-8 | 1g |
€659.60 | 2024-07-19 |
(2-Fluoro-3-(methylthio)phenyl)trimethylsilane 関連文献
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
(2-Fluoro-3-(methylthio)phenyl)trimethylsilaneに関する追加情報
Introduction to (2-Fluoro-3-(methylthio)phenyl)trimethylsilane (CAS No. 2901109-34-8)
(2-Fluoro-3-(methylthio)phenyl)trimethylsilane, identified by the CAS number 2901109-34-8, is a specialized organosilicon compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound features a unique structural framework comprising a phenyl ring substituted with a fluorine atom at the 2-position and a methylthio group at the 3-position, further functionalized with a trimethylsilyl (TMS) group. The presence of these specific substituents imparts distinct chemical properties that make it a valuable reagent in various applications, particularly in the development of novel pharmaceuticals and agrochemicals.
The fluorine atom in the molecule plays a crucial role in modulating the electronic properties and metabolic stability of bioactive molecules. Fluorinated aromatic compounds are widely recognized for their enhanced binding affinity to biological targets, improved pharmacokinetic profiles, and increased resistance to metabolic degradation. In contrast, the methylthio group introduces sulfur into the molecular structure, which can serve as a handle for further chemical modifications, such as thiophilic reactions or cross-coupling processes. The trimethylsilyl group, on the other hand, provides stability to the compound under various reaction conditions and facilitates its use in nucleophilic substitution reactions.
In recent years, there has been a surge in research focused on harnessing the potential of organosilicon compounds like (2-fluoro-3-(methylthio)phenyl)trimethylsilane in drug discovery and development. The silane moiety is particularly useful in protecting functional groups during synthetic sequences or as intermediates in cross-coupling reactions that form carbon-carbon bonds essential for constructing complex molecular architectures. This compound has been explored in the synthesis of kinase inhibitors, antiviral agents, and other therapeutic molecules where precise functionalization is critical.
One of the most compelling aspects of (2-fluoro-3-(methylthio)phenyl)trimethylsilane is its versatility in synthetic methodologies. Researchers have leveraged its reactivity to develop novel routes for constructing fluorinated heterocycles, which are prevalent in many modern drugs. For instance, studies have demonstrated its utility in palladium-catalyzed cross-coupling reactions that generate biaryl structures with high regioselectivity. These biaryl frameworks are often found in active pharmaceutical ingredients (APIs) due to their ability to interact effectively with biological receptors.
The incorporation of both fluorine and methylthio groups into a single aromatic core has also opened up new avenues for exploring structure-activity relationships (SAR). Computational studies have shown that these substituents can significantly influence the binding mode of small molecules to their targets by modulating hydrophobic interactions, dipole moments, and electronic distributions. Such insights are invaluable for medicinal chemists who aim to optimize lead compounds into potent and selective drugs.
Furthermore, (2-fluoro-3-(methylthio)phenyl)trimethylsilane has been utilized in the development of probes for biochemical assays. Its unique reactivity allows it to be incorporated into larger molecules as a tag or reporter group, enabling researchers to track metabolic pathways or protein interactions with high sensitivity. This application is particularly relevant in drug discovery pipelines where understanding the biological fate of candidate compounds is paramount.
The synthesis of (2-fluoro-3-(methylthio)phenyl)trimethylsilane itself presents an interesting challenge due to the need for precise control over regioselectivity and functional group compatibility. Advanced synthetic techniques, such as transition-metal catalysis and flow chemistry, have been employed to achieve high yields and purity levels necessary for pharmaceutical applications. These methods not only enhance efficiency but also minimize waste, aligning with green chemistry principles that are increasingly important in modern drug development.
In conclusion, (2-fluoro-3-(methylthio)phenyl)trimethylsilane represents a fascinating example of how structural complexity can be leveraged to create valuable chemical tools for pharmaceutical research. Its unique combination of substituents—fluorine, methylthio, and trimethylsilyl—makes it an indispensable intermediate in synthetic chemistry. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in discovering next-generation therapeutics that address unmet medical needs.
2901109-34-8 ((2-Fluoro-3-(methylthio)phenyl)trimethylsilane) 関連製品
- 1251679-71-6(N-(4-acetylphenyl)-2-8-(cyclohexylsulfanyl)-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-ylacetamide)
- 2228983-29-5(1-(3,5-dichlorophenyl)-2,2-dimethylcyclopropan-1-amine)
- 91103-94-5(5-(n,n-Dimethylsulfamoyl)-2-fluorobenzoic Acid)
- 1806002-42-5(4-Bromo-5-chloro-2-cyano-3-(trifluoromethoxy)pyridine)
- 895456-79-8(3-(4-chlorobenzenesulfonyl)-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylpropanamide)
- 884344-37-0(2-Azetidinone, 4-(phenylmethyl)-, (4R)-)
- 894018-25-8(3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-1-(pyridin-2-yl)urea)
- 2228503-14-6(3-(aminomethyl)-3-(furan-3-yl)cyclobutan-1-ol)
- 2694744-77-7(2-Butanamine, 3-fluoro-, hydrochloride (1:1))
- 1935193-22-8(2-Amino-1,2-dicyclopropylethan-1-one)
